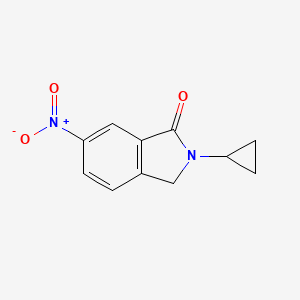

2-CYclopropyl-6-nitro-3H-isoindol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

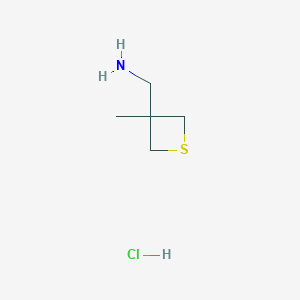

2-Cyclopropyl-6-nitro-3H-isoindol-1-one is a chemical compound with the CAS Number: 2138288-29-4 . It has a linear formula of C11H10N2O3 . The IUPAC name for this compound is 2-cyclopropyl-6-nitroisoindolin-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The molecular weight of this compound is 218.21 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Two-pore-domain K+ Channels as Anesthetic Targets

Anesthetic gases such as nitrous oxide, xenon, and cyclopropane have a unique pharmacological profile, differing from most general anesthetics by having little to no effect on GABAA receptors while strongly inhibiting the N-methyl-d-aspartate subtype of glutamate receptors. Research indicates that certain members of the two-pore-domain K+ channel superfamily, such as TREK-1, are significantly activated by clinically relevant concentrations of these gases, highlighting a novel target for anesthetic action. This finding opens avenues for exploring the role of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one derivatives in anesthesia and pain management, given their potential interaction with similar molecular targets (Gruss et al., 2004).

Synthetic Applications

The synthetic utility of cyclopropane derivatives, closely related to this compound, has been extensively explored. For instance, doubly activated cyclopropanes have been used as synthetic precursors for the preparation of densely functionalized pyrroles, demonstrating their versatility in organic synthesis. This approach allows for the efficient construction of complex molecular frameworks, which could be applied to the synthesis of analogs of this compound for pharmaceutical or material science applications (Wurz & Charette, 2005).

Mechanistic Investigations in Organic Chemistry

Research into the base-catalyzed one-pot synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehyde and primary nitroalkanes sheds light on the mechanisms underlying the formation of complex isoindolinone structures. This research not only enhances understanding of the reactivity of nitro compounds and aldehydes but also provides a foundation for developing novel synthetic routes to isoindolinone derivatives, including those related to this compound. Such studies are crucial for the synthesis of new materials and bioactive molecules (Angelin et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopropyl-6-nitro-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDYYIQYYRJJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2926343.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)

![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)

![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)

![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)